tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the protection of the amine group and the formation of the bicyclic structure. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be achieved through a series of steps, including the formation of intermediates and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and amino groups. This combination of features makes it distinct from other similar compounds and valuable for various applications .
Biological Activity
Tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, is a bicyclic compound with significant biological activity, particularly in relation to the central nervous system (CNS). This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure
The compound features a bicyclic framework with an amino group and a tert-butyl ester, which contributes to its unique biological properties. The molecular formula is C11H20N2O2 with a molecular weight of approximately 212.29 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under reducing conditions. Common solvents include dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .
This compound acts primarily as an agonist for the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are crucial for various CNS functions, including cognition, memory, and neuroprotection . The activation of α7 nAChRs has been associated with symptomatic relief in several neurological disorders.
Therapeutic Applications
The compound is being explored for its potential in treating diseases such as Alzheimer's disease and schizophrenia, where modulation of nAChRs could provide therapeutic benefits .
Case Studies and Research Findings
- CNS Disorders : In preclinical studies, compounds that activate α7 nAChRs have shown promise in improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease .
- Pain Management : Research indicates that α7 nAChR agonists may also play a role in pain modulation, providing a potential pathway for developing analgesics with fewer side effects compared to traditional opioids .
- Schizophrenia : Clinical trials have suggested that α7 nAChR agonists can ameliorate cognitive deficits in schizophrenia patients, highlighting the importance of this receptor in psychiatric disorders .
Data Table: Biological Activity Overview
Activity | Mechanism | Potential Application |
---|---|---|
α7 nAChR Agonism | Enhances neurotransmission | Alzheimer's Disease |
Neuroprotection | Reduces neuroinflammation | Neurodegenerative Disorders |
Cognitive Enhancement | Improves synaptic plasticity | Schizophrenia |
Pain Modulation | Alters pain perception pathways | Chronic Pain Management |
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m1/s1 |
InChI Key |
JRZFZVWZIJNIEQ-QJAFJHJLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
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